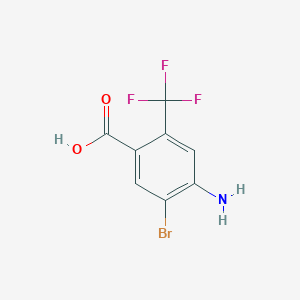![molecular formula C14H19N3O2 B2960595 N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide CAS No. 2411276-04-3](/img/structure/B2960595.png)
N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the cyclohexyl and but-2-ynamide groups. One common method for synthesizing 1,2,4-oxadiazoles is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or cyclic anhydrides, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is a known pharmacophore, making it a potential candidate for drug development, including antimicrobial, anticancer, and anti-inflammatory agents.
Material Science: The compound can be used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound’s unique structure allows it to be used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with potential medicinal applications.
Uniqueness
N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyl and but-2-ynamide groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-5-13(18)15-11-8-6-10(7-9-11)14-16-12(4-2)17-19-14/h10-11H,4,6-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOQYOJRMPIHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(CC2)NC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B2960512.png)
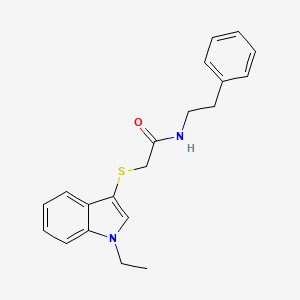
![Tert-butyl (3S)-3-[4-[(but-2-ynoylamino)methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2960514.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide](/img/structure/B2960518.png)
![N-(2-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}ETHYL)ACETAMIDE](/img/structure/B2960519.png)
![1-[2-[(3-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2960520.png)
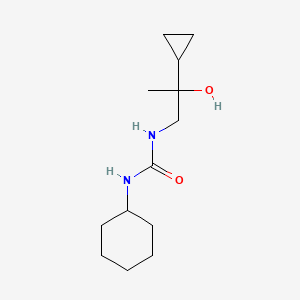
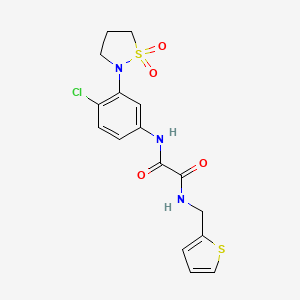
![3-(dimethylamino)-N-{[2-(thiophen-3-yl)phenyl]methyl}benzamide](/img/structure/B2960525.png)
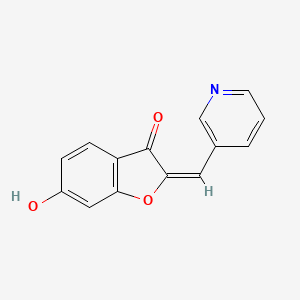
![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2960527.png)
![2-Chloro-N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2960528.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2960529.png)
